molecular formula C22H19F2N5O2S2 B2730483 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide CAS No. 1020526-64-0

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2730483
CAS No.: 1020526-64-0
M. Wt: 487.54
InChI Key: AKGOICVVOOHLKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and thiadiazole rings, and the introduction of the fluorobenzyl groups. This could potentially be achieved through methods such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The pyrazole and thiadiazole rings might undergo reactions such as electrophilic substitution, while the fluorobenzyl groups could potentially be involved in reactions such as nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its specific structure and the presence of functional groups. For example, the fluorobenzyl groups could influence properties such as polarity and boiling point .

Scientific Research Applications

Synthesis and Biological Activities

A notable application of thiadiazol and pyrazole derivatives includes the development of novel compounds with potential antimicrobial and antituberculosis activities. Researchers have synthesized a series of compounds by molecular hybridization, which were evaluated for their in vitro activities against Mycobacterium tuberculosis and other bacterial strains. One study highlighted the synthesis of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, showing promising results against Mycobacterium tuberculosis with specific compounds demonstrating significant activity and low cytotoxicity at tested concentrations (Jeankumar et al., 2013).

Inhibitory Effects on Enzymatic Activities

Another area of research involves the synthesis of thiadiazoline- and pyrazoline-based compounds and their inhibitory activities against nitric oxide synthase (NOS) isoforms. These compounds, developed from arylthiadiazoline or arylpyrazoline skeletons combined with a carboxamide or carbothioamide moiety, have shown differential inhibitory activities against inducible and neuronal NOS, with certain derivatives identified as potent inhibitors (Arias et al., 2018).

Antimicrobial and Cytotoxic Properties

Further investigations have been conducted on the antimicrobial and cytotoxic properties of novel analogs incorporating the 1,3,4-thiadiazolyl and pyrazole motifs. Studies have synthesized and evaluated the biological activities of these compounds, identifying several with promising antibacterial activity against specific strains such as Staphylococcus aureus and Bacillus subtilis, as well as evaluating their cytotoxic activities against mammalian cell lines (Palkar et al., 2017).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This could include using personal protective equipment and ensuring adequate ventilation .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N5O2S2/c1-2-32-22-27-26-21(33-22)25-19(30)18-12-29(11-14-5-3-7-16(23)9-14)28-20(18)31-13-15-6-4-8-17(24)10-15/h3-10,12H,2,11,13H2,1H3,(H,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGOICVVOOHLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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